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Compound of Interest

Compound Name: 4-(Dimethylamino)benzoic acid

Cat. No.: B143218

For Immediate Release

Mysore, India - A comprehensive analysis of the crystal structure of 4-
(Dimethylamino)benzoic acid, a molecule of interest in materials science and pharmaceutical
development, reveals key insights into its solid-state conformation and intermolecular
interactions. This technical guide provides researchers, scientists, and drug development
professionals with a detailed overview of the crystallographic data, experimental protocols, and
structural features of this compound.

The crystal structure of 4-(Dimethylamino)benzoic acid was determined by single-crystal X-
ray diffraction, providing precise measurements of its atomic arrangement. The compound
crystallizes in the monoclinic space group P21/n, with the asymmetric unit containing one
molecule.

Crystallographic Data Summary

The fundamental crystallographic parameters for 4-(Dimethylamino)benzoic acid are
presented in the table below, offering a quantitative foundation for computational modeling and
solid-state characterization.
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Parameter Value
Crystal System Monoclinic
Space Group P21/n

a (A) 6.023 (1)
b (A) 16.538 (3)
c (A 8.356 (2)
a (%) 90

B (°) 108.83 (3)
y(©) 920
Volume (A3) 788.1 (3)
z 4

Density (calculated) (Mg m~3) 1.388
Absorption Coefficient (mm™1) 0.098
F(000) 352

Molecular Geometry and Intermolecular Interactions

The molecular structure of 4-(Dimethylamino)benzoic acid is characterized by a planar
benzoic acid moiety. The dimethylamino group is nearly coplanar with the benzene ring,
facilitating electronic communication between the electron-donating amino group and the
electron-withdrawing carboxylic acid group.

In the crystal lattice, molecules are linked by intermolecular hydrogen bonds between the
carboxylic acid groups, forming centrosymmetric dimers. These dimers are further connected
into a three-dimensional network through C—H---O interactions.

A selection of key bond lengths, bond angles, and torsion angles are provided below to
facilitate detailed structural comparisons and computational studies.
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Selected Bond Lengths (A)

Bond Length (A)
01—C8 1.258 (2)
02—C8 1.272 (2)
N1—C1 1.365 (2)
N1—C9 1.451 (3)
N1—C10 1.452 (3)
c1—C2 1.411 (3)
c1—C6 1.412 (3)
Cc3—C4 1.378 (3)
c4—Cs5 1.381 (3)
c4—c8 1.492 (3)

Selected Bond Angles(®) =

Atoms Angle (°)
C1—N1—C9 121.2 (2)
C1—N1—C10 121.0 (2)
C9—N1—C10 117.8 (2)
N1—C1—C2 121.1 (2)
N1—C1—C6 121.1 (2)
C2—C1—C6 117.8 (2)
01—C8—02 123.3 (2)
01—C8—C4 118.9 (2)
02—C8—C4 117.8 (2)
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Selected Torsion Angles (°)

Atoms Angle (°)
C6—C1—N1—C9 1773 (2)
C2—C1—N1—C10 -177.0 (2)
N1—C1—C2—C3 178.6 (2)
C6—C1—C2—C3 1.5 (3)
C1—C2—C3—C4 0.4 (3)
C2—C3—C4—C5 0.6 (3)
C2—C3—C4—C8 1178.9 (2)
C3—C4—C8—01 15.6 (3)
C5—C4—C8—02 20.3 (3)

Experimental Protocols

The successful determination of the crystal structure of 4-(Dimethylamino)benzoic acid relied
on the following key experimental procedures:

Crystal Growth

Single crystals of the title compound were obtained by slow evaporation of a saturated solution
in a mixture of chloroform and methanol (1:1 v/v) at room temperature. The resulting crystals
were colorless and block-shaped.

Data Collection

A suitable single crystal was mounted on a glass fiber. X-ray diffraction data were collected at
293(2) K using a Bruker SMART APEX CCD area-detector diffractometer with Mo Ka radiation
(A = 0.71073 A). The data collection was performed using w and ¢ scans.

Structure Refinement
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The collected data were processed using the SAINT software package. The structure was
solved by direct methods and refined by full-matrix least-squares on F2 using the SHELXL97
program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in
geometrically calculated positions and refined using a riding model.

Visualizing the Experimental Workflow

The logical flow of the experimental process, from sample preparation to final structure
analysis, is depicted in the following diagram:
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Experimental workflow for the crystal structure analysis.
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Molecular and Packing Diagram

The arrangement of molecules within the crystal lattice, highlighting the key hydrogen bonding

interactions, is illustrated below.

Click to download full resolution via product page

Hydrogen-bonded dimer of 4-(dimethylamino)benzoic acid.

This detailed structural analysis provides a critical reference point for future studies on 4-
(Dimethylamino)benzoic acid, aiding in the rational design of new materials and
pharmaceutical compounds with tailored solid-state properties.

« To cite this document: BenchChem. [Unveiling the Solid-State Architecture of 4-
(Dimethylamino)benzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b143218#4-dimethylamino-benzoic-acid-

crystal-structure-analysis]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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